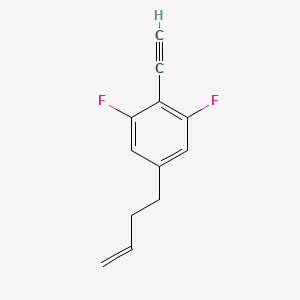
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene is an organic compound characterized by its unique structure, which includes a butenyl group, an ethynyl group, and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene typically involves multi-step organic reactions. One common method starts with the preparation of the benzene ring substituted with fluorine atoms. The introduction of the butenyl group can be achieved through a Heck reaction, where a palladium catalyst is used to couple an alkene with an aryl halide. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ethynyl and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene: Unique due to the presence of both ethynyl and butenyl groups.
5-(But-3-en-1-yl)-2-ethynylbenzene: Lacks fluorine atoms, which can significantly alter its reactivity and applications.
5-(But-3-en-1-yl)-2-fluorobenzene: Contains only one fluorine atom, affecting its chemical properties.
Propiedades
Número CAS |
797047-46-2 |
|---|---|
Fórmula molecular |
C12H10F2 |
Peso molecular |
192.20 g/mol |
Nombre IUPAC |
5-but-3-enyl-2-ethynyl-1,3-difluorobenzene |
InChI |
InChI=1S/C12H10F2/c1-3-5-6-9-7-11(13)10(4-2)12(14)8-9/h2-3,7-8H,1,5-6H2 |
Clave InChI |
UWVRIKTWEBVEOF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC(=C(C(=C1)F)C#C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


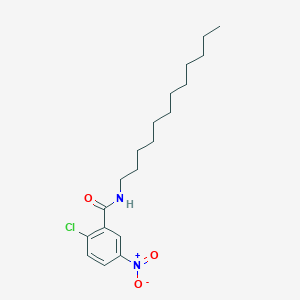
![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
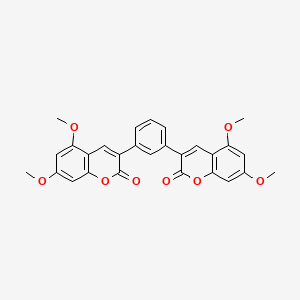
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
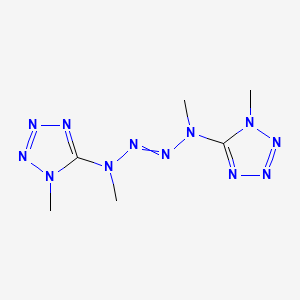


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
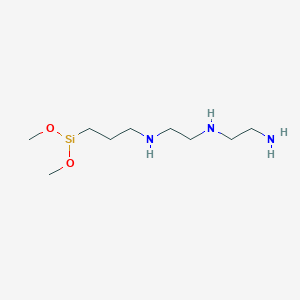
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
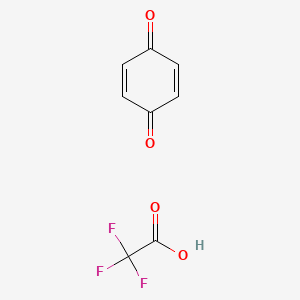
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
